molecular formula C12H7N3O4 B1270953 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione CAS No. 62578-85-2

2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione

Cat. No. B1270953
CAS RN: 62578-85-2
M. Wt: 257.2 g/mol
InChI Key: PRYNAPNTIQGRGK-UHFFFAOYSA-N
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Description

“2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” is a derivative of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione (NDNs). These compounds have been prepared and incorporated into photoinitiating systems together with an iodonium salt, N-vinylcarbazole, an amine, or 2,4,6-tris (trichloromethyl)-1,3,5-triazine .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Molecular Structure Analysis

The molecular formula of “2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” is C12H7N3O4. It has an average mass of 257.202 Da and a monoisotopic mass of 257.043671 Da .


Chemical Reactions Analysis

These compounds can be used as versatile photoinitiators of polymerization. The ring-opening cationic polymerization of epoxides, as well as the free radical polymerization of acrylates, can be performed upon exposure to various visible LEDs .

Scientific Research Applications

Antiviral Properties

2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione derivatives have shown effectiveness in inhibiting viral replication, particularly against herpes simplex and vaccinia viruses. This inhibition occurs in chick embryo cell cultures, with ocular and dermal infections in rabbits also being preventable or reduced in severity when treated with these compounds (GARCIA-GANCEDO et al., 1979).

Polymerization Initiators

Derivatives of 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione have been utilized in photoinitiating systems for polymerization. These derivatives are effective in the ring-opening cationic polymerization of epoxides and the free radical polymerization of acrylates. Their ability to facilitate polymerization under various light conditions, including blue, green, and red light, marks them as efficient and versatile in polymerization processes (Xiao et al., 2015).

Chemical Sensors

Compounds derived from 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione, especially those containing an amino group, have been used to develop new chemosensor systems. These systems show high selectivity in determining anions, indicating their potential in analytical chemistry (Tolpygin et al., 2012).

Photophysical Characteristics

A study on 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione revealed insights into its photophysical characteristics. These properties were investigated in various organic solvents and assessed for influences by different factors like pH and metal ions. This kind of research is crucial in understanding the applications of these compounds in areas like sensor technology and materials science (Staneva et al., 2020).

Antimicrobial Activity

Derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione, a compound structurally related to 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione, have been synthesized and evaluated for antimicrobial activity. These derivatives showed significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kuran et al., 2012).

Antitumor Properties

Certain derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione have been designed and synthesized, demonstrating notable antitumor activity against various cancer cell lines. These results suggest their potential as a new class of antitumor agents (Wu et al., 2010).

properties

IUPAC Name

2-amino-5-nitrobenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c13-14-11(16)8-3-1-2-6-4-7(15(18)19)5-9(10(6)8)12(14)17/h1-5H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYNAPNTIQGRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364281
Record name 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione

CAS RN

62578-85-2
Record name 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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